Product packaging for 6-Methoxy-2,3-dimethylphenol(Cat. No.:CAS No. 123844-48-4)

6-Methoxy-2,3-dimethylphenol

Cat. No.: B12701579
CAS No.: 123844-48-4
M. Wt: 152.19 g/mol
InChI Key: FIYSJUCSLDVIQJ-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethylphenol is an organic compound with the molecular formula C9H12O2 . It belongs to the class of chemicals known as methoxy-dimethylphenols, which are derivatives of phenol containing methoxy and methyl substituents. As a building block in organic chemistry, this compound is valued for its potential in chemical synthesis and materials science research. Related isomers, such as 4-Methoxy-2,3-dimethylphenol and 5-Methoxy-2,3-dimethylphenol, demonstrate the versatility of this chemical family, which finds utility in the development of pharmaceuticals, agrochemicals, and polymer precursors . For instance, structurally similar dimethylphenol compounds are key monomers in producing high-performance polymers like polyphenylene ether resins and are used in the synthesis of active pharmaceutical ingredients such as oxymetazoline . Researchers may employ this compound to study its physicochemical properties, reaction mechanisms, and as a precursor for more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B12701579 6-Methoxy-2,3-dimethylphenol CAS No. 123844-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123844-48-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-methoxy-2,3-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-4-5-8(11-3)9(10)7(6)2/h4-5,10H,1-3H3

InChI Key

FIYSJUCSLDVIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 6-Methoxy-2,3-dimethylphenol

The synthesis of this compound can be approached through various methods, primarily involving the construction of the substituted phenol (B47542) core.

General Procedures for Substituted Phenol Synthesis

The synthesis of substituted phenols is a cornerstone of organic chemistry, with numerous established methodologies. Traditional methods include the nucleophilic aromatic substitution of aryl halides, transition-metal-catalyzed processes, and the hydrolysis of diazo compounds. nih.gov A more contemporary and greener approach involves the ipso-hydroxylation of arylboronic acids. nih.gov This method utilizes hydrogen peroxide as an oxidant in ethanol (B145695) under ambient conditions, offering high efficiency and excellent yields for a wide range of substituted phenols. nih.gov The reaction is scalable and can be integrated into one-pot sequences for further functionalization. nih.gov

Another versatile strategy for constructing highly substituted phenols involves a cycloaddition cascade. oregonstate.edu For instance, a Diels-Alder reaction between a substituted diene, like a pyrone, and a dienophile can lead to the formation of a phenyl ether, which can then be converted to the corresponding phenol. oregonstate.edu This method provides a high degree of regiochemical control. oregonstate.edu

Catalytic Methylation Reactions Involving Phenolic Precursors

The methylation of phenols is a key industrial process for producing valuable compounds like cresols and xylenols. unibo.it This can be achieved through both liquid-phase and gas-phase methylation of phenol with methanol (B129727) in the presence of a catalyst. unibo.it The choice of catalyst and reaction conditions can direct the selectivity towards C-methylation (ring methylation) or O-methylation (ether formation). unibo.it

For the specific synthesis of this compound, a plausible route involves the methylation of 2,3-dimethylphenol (B72121). This reaction can be carried out using methanol in the presence of a suitable catalyst. google.com Historically, various metal oxides have been employed as catalysts for the vapor-phase methylation of phenols. google.com For instance, magnesium oxide has been shown to be an effective catalyst for the selective ortho-methylation of phenols at high temperatures. google.com The reaction of 2,3-dimethylphenol with a methylating agent would introduce the methoxy (B1213986) group at the desired position.

Derivatization and Analogue Synthesis of this compound

The functional group handles on this compound—the hydroxyl, methoxy, and methyl groups, as well as the aromatic ring itself—provide multiple avenues for derivatization and the synthesis of analogues.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions for substitution will be directed by the existing activating groups (hydroxyl, methoxy, and methyl). Common functionalization strategies for phenols include nitration, halogenation, and acylation. These reactions introduce new functional groups onto the ring, which can then be further modified to create a diverse library of analogues. The functionalization of natural phenols is a common strategy to enhance their biological activity or modify their physical properties. nih.gov

Modification of the Methoxy Group

The methoxy group can be a target for chemical modification. Demethylation to the corresponding catechol derivative can be achieved using various reagents. This opens up possibilities for further reactions at the newly formed hydroxyl group. Additionally, ether cleavage can be a route to introduce different alkyl or aryl groups, leading to a range of ether derivatives.

Formation of Polymeric or Dimeric Structures via Oxidative Coupling

Phenols are well-known to undergo oxidative coupling reactions to form C-C or C-O linked dimers and polymers. wikipedia.org This process can be catalyzed by various transition metal complexes. wikipedia.org The oxidative coupling of phenols is a powerful tool in the synthesis of complex natural products and polymers. rsc.orgrsc.org The reaction proceeds through the formation of phenoxy radicals, which can then couple in different ways (ortho-ortho, para-para, ortho-para). nih.gov The substitution pattern of the phenol and the choice of catalyst are crucial in controlling the regioselectivity of the coupling. nih.gov In the case of this compound, oxidative coupling could lead to the formation of novel dimeric or polymeric structures with potentially interesting material or biological properties. Both C-C and C-O couplings are possible, although C-O bond formation via oxidative coupling can be more challenging to achieve selectively. rsc.org

Green Chemistry Approaches in Synthetic Pathways

The pursuit of environmentally benign chemical processes has led to the exploration of green chemistry principles in the synthesis of substituted phenols, including methodologies applicable to the production of this compound. These approaches focus on the use of less hazardous reagents, renewable starting materials, safer solvents, and catalytic reactions to improve efficiency and minimize waste.

One notable green methodology involves the synthesis of substituted phenols from arylboronic acids. A highly efficient and mild protocol utilizes aqueous hydrogen peroxide as the oxidant in ethanol. rsc.org This method allows for the rapid conversion of a wide range of arylboronic acids into their corresponding phenols with excellent yields, often without the need for chromatographic purification. rsc.org For instance, the synthesis of 2,3-dimethylphenol from 2,3-dimethylphenylboronic acid using 30% hydrogen peroxide in ethanol at ambient temperature for just one minute has been reported to yield 97% of the product. rsc.org This process is scalable and represents a significant improvement over traditional methods that may require harsh conditions or toxic reagents. rsc.org

Another innovative and environmentally friendly approach facilitates the synthesis of highly substituted phenols through a cascade reaction of readily available enallenoates and Grignard reagents. acs.org This method is advantageous as it proceeds under mild conditions without the need for transition-metal catalysts, which can be both costly and environmentally problematic. acs.org To further enhance its green credentials, solvents like 2-methyltetrahydrofuran, a greener alternative to traditional organic solvents, have been successfully employed in these syntheses. acs.org

For the specific introduction of the methoxy group to a phenolic compound, green O-methylation strategies have been developed. The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green chemical process. researchgate.net DMC is a non-toxic, biodegradable, and environmentally safe reagent. researchgate.net Zeolite catalysts, such as FeHYmmm, have been effectively used to catalyze the selective O-methylation of phenols with DMC. sciforum.net This heterogeneous catalytic system offers several advantages, including high selectivity, ease of product isolation, and the potential for catalyst reuse. sciforum.net The reaction of 2,3-dimethylphenol with dimethyl carbonate in the presence of FeHYmmm zeolite at 120°C for 3 hours resulted in a 70% yield of the corresponding methoxybenzene derivative. sciforum.net

The alkylation of phenols with methanol over zeolite catalysts also represents a key area in green chemistry. begellhouse.comresearchgate.net Zeolites like H-beta and H-MCM-22 have been studied for the vapor-phase alkylation of phenol, leading to products such as anisole (B1667542) and various cresols. begellhouse.com While high temperatures can favor C-alkylation, controlling reaction conditions such as temperature and reactant ratios can steer the selectivity towards O-methylation, producing anisole. begellhouse.comscispace.com

Biocatalysis also presents a promising green route for the synthesis of complex phenols. nih.gov While not directly reported for this compound, enzyme-catalyzed reactions, such as those involving monooxygenases, can perform highly selective hydroxylations on phenolic rings under mild, aqueous conditions. nih.gov These biocatalytic systems offer the potential for developing environmentally friendly synthetic pathways for a variety of substituted phenols. nih.gov

The following tables summarize research findings on green synthetic approaches relevant to the formation of the 2,3-dimethylphenol precursor and its subsequent methoxylation.

Table 1: Green Synthesis of 2,3-dimethylphenol

Starting MaterialReagents and ConditionsSolventYield (%)Reference
2,3-dimethylphenylboronic acidH₂O₂ (30%), ambient temperature, 1 minuteEthanol97 rsc.org

Table 2: Green O-Methylation of 2,3-dimethylphenol

Starting MaterialReagents and ConditionsCatalystYield (%)Reference
2,3-dimethylphenolDimethyl carbonate, 120°C, 3 hoursFeHYmmm zeolite70 sciforum.net

These examples underscore the progress in developing sustainable synthetic routes that reduce environmental impact while maintaining high efficiency and selectivity in the production of valuable chemical compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 6-Methoxy-2,3-dimethylphenol is expected to show distinct signals corresponding to each unique proton environment. Based on its structure, one would anticipate signals for the phenolic hydroxyl (OH) proton, two aromatic protons, the methoxy (B1213986) (OCH₃) protons, and the protons of the two methyl (CH₃) groups. The aromatic protons, being adjacent to each other, would appear as a coupled system of doublets.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring carbons, one for the methoxy carbon, and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (hydroxyl, methoxy, and alkyl groups).

The following table outlines the predicted NMR characteristics for this compound based on established chemical shift principles.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
-OH5.0 - 6.0 (broad singlet)C1 (-OH)145 - 150
Aromatic-H (C4-H)6.7 - 6.9 (doublet)C2 (-CH₃)120 - 125
Aromatic-H (C5-H)6.6 - 6.8 (doublet)C3 (-CH₃)128 - 133
Methoxy (-OCH₃)3.8 - 4.0 (singlet)C4115 - 120
C2-Methyl (-CH₃)2.1 - 2.3 (singlet)C5110 - 115
C3-Methyl (-CH₃)2.0 - 2.2 (singlet)C6 (-OCH₃)148 - 153
Methoxy (-OCH₃)55 - 60
C2-Methyl (-CH₃)12 - 17
C3-Methyl (-CH₃)10 - 15
Note: Predicted values are estimates based on general principles and data from analogous compounds.

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the two aromatic protons, showing a cross-peak between the H-4 and H-5 signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, the methoxy group, and the two methyl groups based on their attached protons.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₂O₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value.

Compound Formula Calculated Exact Mass [M+H]⁺ Information Provided
This compoundC₉H₁₂O₂153.09101 DaConfirmation of elemental composition. nih.gov
Note: Calculated mass is for the protonated molecule, a common ion observed in ESI-HRMS.

GC-MS is a powerful technique for separating and identifying individual components within a mixture. In a hypothetical analysis, this compound would first be separated from other compounds on a gas chromatography column based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, yielding a mass spectrum. The resulting spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (152.19 g/mol ) and a characteristic fragmentation pattern. nih.gov Expected fragmentation would involve the loss of a methyl radical (M-15) or a methoxy radical (M-31), which are common fragmentation pathways for such structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibration of chemical bonds. rsc.org The combination of both techniques provides a more complete vibrational analysis, as some molecular vibrations may be strong in one technique and weak or silent in the other. nist.gov

For this compound, the key functional groups are the hydroxyl (-OH), methyl (-CH₃), methoxy (-OCH₃), and the substituted benzene (B151609) ring. The expected vibrational frequencies are summarized below.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Primary Detection Method
Phenolic O-HStretch3200 - 3600 (broad)FT-IR
Aromatic C-HStretch3000 - 3100FT-IR, Raman
Aliphatic C-H (in -CH₃)Stretch2850 - 3000FT-IR, Raman
Aromatic C=CStretch1450 - 1600FT-IR, Raman
C-O (Aryl ether & Phenol)Stretch1200 - 1260 (asymmetric), 1000-1075 (symmetric)FT-IR
Note: These are general frequency ranges for the specified functional groups.

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation, identification, and quantification of this compound from various matrices. The choice of chromatographic technique depends on the volatility and polarity of the compound, as well as the complexity of the sample.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For phenolic compounds, both underivatized and derivatized analyses can be performed. Derivatization, for instance with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr), can improve peak shape and detector response. epa.gov

The separation of closely related isomers, such as different dimethylphenol or methoxyphenol isomers, can be challenging with conventional one-dimensional GC. In a study on the phenolic fraction of a coal-derived liquid, a high-resolution fused silica (B1680970) capillary column was used to separate various phenolic constituents, including 2,3-dimethylphenol (B72121). nih.gov While specific GC parameters for this compound are not extensively documented in public literature, typical conditions for related phenolic compounds can be extrapolated.

Table 1: Illustrative GC Conditions for Analysis of Related Phenolic Compounds

ParameterTypical Conditions for Phenol (B47542) Analysis
Column DB-5 or equivalent (non-polar), DB-FFAP (polar)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temperature hold, followed by a ramp to a final temperature (e.g., 40°C for 1 min, then to 250°C at 5°C/min) journals.ac.za
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution for complex samples by employing two columns with different stationary phase selectivities connected via a modulator. nih.govresearchgate.net This technique is particularly advantageous for separating trace-level analytes from complex matrices, such as environmental or biological samples. nih.gov The resulting two-dimensional chromatogram provides a structured separation of compounds based on their volatility and polarity. Although specific GCxGC studies on this compound are scarce, the technique has been successfully applied to characterize volatile organic compounds, including various phenolic molecules, in complex samples like those from decaying organic matter. plos.org

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. For phenolic compounds, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 2: Exemplary HPLC Parameters for Separation of Related Phenolic Isomers

ParameterConditions for Methoxyphenol/Dimethylphenol Isomer Separation
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., acetic acid, phosphoric acid) sielc.comsielc.com
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 270-280 nm)
Temperature Ambient or controlled (e.g., 30 °C)

The analysis of trace levels of this compound in complex matrices often requires an effective sample preparation step to isolate and concentrate the analyte prior to chromatographic analysis. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for this purpose. helsinki.fi

In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed or in the headspace above the sample). The analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is critical for efficient extraction and depends on the polarity and volatility of the target analyte. For phenolic compounds, various fiber coatings have been investigated, including polyacrylate (PA), polydimethylsiloxane/divinylbenzene (PDMS/DVB), and Carboxen/polydimethylsiloxane (CAR/PDMS). acs.org The extraction efficiency is also influenced by parameters such as extraction time, temperature, pH, and the addition of salt to the sample matrix. acs.orgresearchgate.net For instance, in the analysis of volatile phenols in water, headspace SPME with a polyaniline-coated fiber has been shown to be effective. researchgate.net

Table 3: Common SPME Fiber Coatings and Their Applicability to Phenolic Compounds

Fiber CoatingPropertiesTypical Analytes
Polyacrylate (PA) PolarPhenols and other polar compounds
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) BipolarVolatile and semi-volatile compounds, including phenols
Carboxen/Polydimethylsiloxane (CAR/PDMS) Bipolar, with pores for small moleculesVolatile organic compounds, including some phenols

Other advanced extraction techniques applicable to phenolic compounds from natural sources or environmental samples include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). nih.gov These methods can offer advantages in terms of reduced solvent consumption and extraction time compared to traditional liquid-liquid extraction.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and solid-state behavior of a compound.

To date, a published crystal structure for this compound has not been found in the searched scientific literature. However, the principles of X-ray crystallography and the types of structural features observed in related substituted phenols can be discussed. The crystal packing of phenolic compounds is often governed by hydrogen bonding interactions involving the hydroxyl group, as well as other weaker interactions such as C-H···π and π···π stacking. mq.edu.au

Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield precise data on its unit cell dimensions, space group, and the coordinates of each atom in the asymmetric unit. This information would allow for a detailed analysis of its molecular geometry and the supramolecular architecture formed through intermolecular forces.

Table 4: Illustrative Crystallographic Data for a Related Substituted Phenol (5-hydroxymethyl-2-methoxyphenol)

ParameterValueReference
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
a (Å) 15.011 (4) researchgate.net
b (Å) 6.1354 (18) researchgate.net
c (Å) 16.543 (5) researchgate.net
V (ų) 1523.6 (7) researchgate.net
Z 8 researchgate.net
Hydrogen Bonding O—H···O interactions linking molecules into a three-dimensional network researchgate.net

Note: This data is for a structurally related compound and is presented for illustrative purposes only.

Mechanistic Investigations of Reactivity and Interactions

Reaction Mechanism Elucidation (e.g., rearrangement pathways)

The reactivity of phenolic compounds, including 6-Methoxy-2,3-dimethylphenol, is often characterized by elegant molecular rearrangements. These reactions, particularly sigmatropic rearrangements, provide pathways to complex molecular architectures.

One of the most relevant classes of these transformations is the dienone-phenol rearrangement. For bicyclic cyclohexadienones, established mechanisms involve either a direct alkyl shift or the formation of a spiran intermediate, which then undergoes further ring migration to yield substituted naphthols. psu.edu The specific pathway and resulting products are highly dependent on the substitution pattern of the starting material and the reaction conditions, such as the acidity of the medium. psu.edu

In the context of substituted aryl ethers, metal-catalyzed rearrangements offer selective transformations. For example, europium-catalyzed reactions of aryl-pentadienyl ethers can proceed via two distinct sigmatropic pathways: a vulcanchem.comvulcanchem.com rearrangement or a acs.orgacs.org rearrangement. The outcome is solely dictated by the substitution on the aryl ring. rsc.org If the position para to the ether linkage is occupied, the substrate undergoes a vulcanchem.comvulcanchem.com rearrangement to the ortho position. Conversely, an unsubstituted para position facilitates a acs.orgacs.org rearrangement, leading to a linear conjugated diene at the para position. rsc.org Crossover experiments, where scavenger phenols like 2,3-dimethylphenol (B72121) were added to the reaction mixture, have demonstrated the intramolecular nature of these rearrangements, as no crossover products were detected. rsc.org

Another powerful method for forming C-C bonds involves a cascade strategy comprising an interrupted Pummerer reaction followed by a vulcanchem.comvulcanchem.com sigmatropic rearrangement. nih.gov In this process, a phenol (B47542) can interrupt a sulfonium (B1226848) intermediate, leading to a dearomatizing vulcanchem.comvulcanchem.com sigmatropic rearrangement that forms a C-C bond at the phenol's ortho position. nih.gov This highlights a pathway where the phenol acts as a nucleophile to initiate a complex rearrangement cascade.

Oxidative Pathways and Radical Intermediates

The oxidation of phenols is a fundamental process that proceeds through radical intermediates, leading to a variety of coupled products. The initial step in many oxidative pathways is the formation of a phenoxyl radical through the abstraction of the phenolic hydrogen atom. researchgate.net These radical intermediates are key to understanding the subsequent reaction trajectories.

Oxidative coupling reactions, which directly form a C-C bond between two phenol units, are extensively studied. researchgate.net The mechanism can involve either the coupling of two phenoxyl radicals (radical-radical coupling) or the reaction of a phenoxyl radical with a neutral phenol molecule (radical-nucleophile coupling). researchgate.net The exact mechanism and the resulting regioselectivity (ortho, meta, or para coupling) are influenced by the reaction conditions, catalysts, and the electronic properties of the phenol. researchgate.net

In iron-catalyzed oxidative amination reactions, phenols are coupled with anilines. The proposed mechanism involves the formation of a phenoxyl radical, which is highly delocalized, particularly at the para-position. nih.gov This radical then couples with an anilino radical. The high selectivity for cross-coupling over homo-coupling is attributed to the selective binding of the phenol to the metal catalyst's axial position. nih.gov

The thermal decomposition (pyrolysis) of phenolic compounds, such as those found in lignin (B12514952) models, also proceeds via free-radical pathways. researchgate.net These reactions involve homolysis of C-O bonds, hydrogen abstraction, and subsequent rearrangement or scission steps. researchgate.net The stability of the radical intermediates formed plays a crucial role in determining the product distribution. For instance, substituents that can stabilize the radicals formed from C-O bond cleavage tend to increase the reaction rate. researchgate.net

The photodegradation of phenolic compounds can also involve radical mechanisms, often initiated by direct photolysis or through photosensitized processes that generate reactive species like hydroxyl radicals. scispace.com

Electron Transfer Mechanisms in Chemical Systems

PCET reactions can proceed through either stepwise or concerted pathways. acs.org In a stepwise mechanism, electron transfer precedes proton transfer (ET/PT) or proton transfer precedes electron transfer (PT/ET). The operative pathway depends on factors like the solvent, the presence of acids or bases, and the redox potentials of the reactants. acs.org The pH of the medium can be particularly influential, as it affects the deprotonation equilibrium of the phenol. acs.orgresearchgate.net

The reactivity of phenols in ET reactions is linked to their oxidation potential. Phenols with lower oxidation potentials are more easily oxidized. For instance, in the oxidative cross-coupling of two different phenols, the one with the lower oxidation potential is preferentially oxidized to form a cationic radical intermediate. acs.org This principle allows for selective reactions between different phenolic compounds.

Influence of Substituent Patterns on Reaction Selectivity

The substituents on a phenol ring exert profound control over reaction selectivity, dictating both the position of attack (regioselectivity) and the type of reaction that occurs (chemoselectivity). The electronic (electron-donating or electron-withdrawing) and steric properties of groups like the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) in this compound are critical in determining its reactivity.

Regioselectivity: In electrophilic substitution reactions, the directing effects of substituents are paramount. In the chlorination of phenols, for instance, the presence of different catalysts can dramatically alter the para to ortho product ratio. mdpi.com For a compound like this compound, the activating, ortho, para-directing methoxy group and the ortho, para-directing methyl groups would strongly activate the ring towards electrophiles. The final substitution pattern would be a complex interplay of these directing effects and steric hindrance from the adjacent methyl groups.

Chemoselectivity and Pathway Selection: Substituent patterns can steer a reaction down completely different mechanistic pathways.

In Europium-catalyzed rearrangements of aryl-pentadienyl ethers, the presence of a substituent at the para-position forces a vulcanchem.comvulcanchem.com sigmatropic rearrangement, whereas an unsubstituted para-position allows for a acs.orgacs.org rearrangement. rsc.org

In iron-catalyzed oxidative amination , the nature of the substituent at the phenol's para-position determines the final product. A hydrogen at the para position leads to benzoquinone anils, while an alkyl group results in N,O-biaryl compounds via a subsequent vulcanchem.comvulcanchem.com-sigmatropic rearrangement. nih.gov

In asymmetric tandem reactions , the acidity of different phenol derivatives used as co-catalysts can control chemoselectivity. More acidic phenols were found to better promote a desired conjugate addition-protonation pathway over competing cyclization or isomerization pathways. pnas.org

Furthermore, substituents influence the intrinsic properties of the phenol, which in turn affects reactivity. The introduction of a methoxy group can alter the O-H bond dissociation energy (BDE) and the ionization potential (IP), which affects its reactivity in hydrogen atom transfer (HAT) reactions. researchgate.net A subtle balance between these enthalpic and polar effects, governed by the substituent, controls the reaction rates. researchgate.net

Data Tables

Table 1: Influence of Phenol Substituents on Oxidative Coupling Potential This table shows the oxidation potential of various phenols, which influences their tendency to form radical intermediates in oxidative coupling reactions. acs.org A lower potential indicates easier oxidation.

Phenol CompoundOxidation Potential (Eₚᵒˣ vs SHE)
2,6-Dimethoxyphenol (B48157)0.62 V
2-Methoxy-4-methylphenol0.70 V
4-tert-Butyl-2-methylphenol0.81 V
3,4-Dimethylphenol0.87 V

Table 2: Effect of Substituents on Reaction Pathway in Oxidative Amination This table illustrates how the substituent (R) at the para-position of a phenol dictates the final product type in an iron-catalyzed oxidative amination reaction. nih.gov

Para-Substituent (R)Reaction PathwayFinal Product Type
HOxidative Amination / DehydrogenationBenzoquinone Anil
OMeOxidative Amination / EliminationBenzoquinone Anil
Alkyl (e.g., -CH₃)Oxidative Amination / vulcanchem.comvulcanchem.com-Sigmatropic RearrangementN,O-Biaryl Compound

Biological Activity Studies and Molecular Mechanisms

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the nature and position of substituents on the aromatic ring.

The antioxidant activity of 6-Methoxy-2,3-dimethylphenol is theoretically enhanced by its substituents: a methoxy (B1213986) group (-OCH3) and two methyl groups (-CH3). Both methoxy and methyl groups are considered electron-donating groups. quora.comstudentdoctor.netucalgary.ca The methoxy group, in particular, can donate a pair of electrons to the aromatic ring through a resonance effect, which increases the electron density on the ring. quora.comucalgary.ca This electron-donating capacity can stabilize the phenoxyl radical that is formed after the donation of a hydrogen atom to a free radical. scienceopen.com

The methyl groups also contribute to the electron density of the aromatic ring through an inductive effect. quora.com This increased electron density on the benzene (B151609) ring helps to stabilize the phenoxyl radical, making the parent molecule a more effective antioxidant. scienceopen.com The stability of the resulting phenoxyl radical is a key factor in the antioxidant capacity of phenolic compounds. scienceopen.com

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)

The antimicrobial properties of phenolic compounds and their derivatives have been widely studied. For instance, various methoxyphenol compounds have demonstrated activity against foodborne pathogens and spoilage bacteria. nih.govresearchgate.net Compounds like eugenol (B1671780) and carvacrol, which are structurally related to this compound, have shown efficacy against both planktonic bacteria and biofilms. nih.gov

Anti-inflammatory Effects Research

Phenolic compounds are known to possess anti-inflammatory properties. Studies on various methoxyphenolic compounds have shown that they can inhibit the production of inflammatory mediators. For example, some methoxyphenols have been found to suppress the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. nih.govmdpi.com The mechanisms often involve the inhibition of key signaling pathways such as NF-κB and MAPK. nih.gov

Direct research on the anti-inflammatory effects of this compound is limited in the provided search results. However, studies on structurally related compounds provide a basis for its potential activity. For instance, other methoxy-containing phenolic compounds have been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in inflammatory models. mdpi.commdpi.comresearchgate.net

Enzymatic Transformations and Biocatalysis

Monooxygenases are enzymes that can introduce a hydroxyl group into an aromatic ring, a reaction known as hydroxylation. Flavin-dependent monooxygenases are known to catalyze the hydroxylation of phenolic compounds. nih.gov For example, phenol (B47542) hydroxylase can convert simple phenols into their ortho-diol derivatives. ebi.ac.uk Toluene monooxygenases have been shown to perform successive hydroxylations on aromatic compounds like benzene. asm.org

While there is no specific data on the enzymatic transformation of this compound by monooxygenases in the provided results, the existing literature on similar substrates, such as other dimethylphenols, suggests that it could be a substrate for such enzymes. nih.gov The hydroxylation of phenols can occur at positions activated by existing hydroxyl and methoxy groups.

Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic compounds. csic.es The oxidation of phenols by laccase typically proceeds via a one-electron transfer mechanism, generating a phenoxyl radical. researchgate.net These radicals can then undergo further reactions, such as polymerization. researchgate.netsemanticscholar.org

The laccase-mediated oxidation of substituted phenols, including those with methoxy groups, has been a subject of interest. For instance, the oxidation of 2,6-dimethoxyphenol (B48157) by laccase leads to the formation of a dimer. researchgate.netresearchgate.netnih.gov It is plausible that this compound would also undergo a similar laccase-catalyzed oxidation, likely resulting in the formation of dimers or larger oligomers through the coupling of the resulting phenoxyl radicals. The presence of ortho-methoxy substituents can favor oxidation by laccase. csic.es

Enzyme Kinetics and Substrate Specificity Analysis (Km, kcat/Km)

Studies on guaiacol (B22219) peroxidase from Crocus sativus L. corm have demonstrated that the enzyme follows Michaelis-Menten kinetics. The apparent Michaelis constant (Km) for guaiacol was determined to be in the range of 8.70 mM to 11.0 mM, indicating the concentration of guaiacol required to achieve half of the maximum reaction velocity pasteur.ac.ir. The Km value provides an indication of the affinity of the enzyme for its substrate; a lower Km value generally corresponds to a higher affinity.

The catalytic efficiency of an enzyme is often described by the kcat/Km ratio, which considers both the turnover rate (kcat) and the substrate affinity (Km). While specific kcat values for guaiacol peroxidase acting on guaiacol are not provided in the readily available literature, the similarity in Km values and apparent Vmax values across different developmental stages of the Crocus sativus L. corm suggests a consistent catalytic efficiency under those conditions pasteur.ac.ir.

It is important to note that the presence and position of the two methyl groups in this compound would likely alter its interaction with an enzyme's active site compared to guaiacol. These substitutions could affect the substrate's binding affinity (Km) and the maximum rate of reaction (Vmax), and consequently, the catalytic efficiency (kcat/Km). Without direct experimental data for this compound, any extrapolation from guaiacol kinetics remains speculative.

Table 1: Apparent Michaelis-Menten Kinetic Parameters for Guaiacol Peroxidase from Crocus sativus L. Corm with Guaiacol as Substrate
Developmental Stage of CormApparent K~m~ (mM)
Dormant10.50
3-days-rooting8.70
6-days-rooting9.70
10-days-rooting11.0
Data extracted from kinetic studies on guaiacol peroxidase[ pasteur.ac.ir(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGraPasVFVTqR3sEmzSsI3dBkSEi1_cXjCjuZ7xtM_KyEZpNIZlklg1-XUbZwmX963vI-X4AOdXpYxZGVXyK4a5eJrBsJuZUjoyPPIxBJJlKPh_qwSAtHnOoBs3PR0sNh8rqWK0F5g0wQ%3D%3D)]. These values are for the related compound guaiacol and not this compound.

Molecular Target Identification and Ligand-Biomolecule Interaction Studies

Specific molecular targets for this compound have not been extensively identified in the available scientific literature. However, by examining studies on related phenol derivatives, potential areas of biological activity and interaction can be inferred.

Ion Channel Modulation by Related Phenol Derivatives

Phenol derivatives are known to interact with various ion channels, which are crucial for cellular signaling and excitability. semanticscholar.org These interactions can lead to either inhibition or potentiation of channel activity. For instance, certain phenol derivatives have been shown to modulate the function of voltage-gated sodium channels and GABAA receptors. semanticscholar.org The nature and strength of this modulation are dependent on the specific structure of the phenol derivative, including the type and position of substituents on the aromatic ring. The presence of methoxy and dimethyl groups on this compound suggests that it could potentially interact with the hydrophobic pockets of ion channel proteins, thereby influencing their conformational state and function. However, without direct experimental evidence, the specific ion channels that may be modulated by this compound and the nature of this modulation remain to be determined.

Enzyme Inhibition Studies

Phenolic compounds, including methoxyphenol derivatives, have been investigated for their ability to inhibit various enzymes. A notable target for such compounds is myeloperoxidase (MPO), a pro-inflammatory enzyme implicated in cardiovascular diseases. nih.gov Synthetic guaiacol derivatives have been identified as promising inhibitors of MPO, demonstrating a potential therapeutic application for this class of compounds. nih.gov Guaiacol itself has been shown to act as an inhibitor of NF-κB activation, a key transcription factor involved in inflammatory responses. selleckchem.com

The inhibitory potential of a phenolic compound is highly dependent on its chemical structure. The methoxy and dimethyl substituents on the phenyl ring of this compound would influence its electronic and steric properties, which in turn would govern its ability to bind to the active site of an enzyme and inhibit its activity. For example, in the case of MPO, guaiacol derivatives are thought to act as reversible inhibitors. nih.gov It is plausible that this compound could also exhibit inhibitory activity against MPO or other enzymes, but this requires direct experimental verification.

Biosynthetic Pathways and Natural Occurrence

Identification in Natural Sources (e.g., fungi, plants)

While direct evidence for the isolation of 6-Methoxy-2,3-dimethylphenol from specific fungal or plant species is limited in readily available literature, its structural components—a methylated and methoxylated phenol (B47542) ring—are characteristic of a vast class of fungal secondary metabolites. Dimethylphenols are known constituents in various natural sources, including tea, tobacco, and the essential oils of conifers. The core phenolic structure is a common motif in compounds produced by fungi, often as part of their ecological defense or signaling mechanisms.

Many structurally similar compounds, such as orsellinic acid and its derivatives, are widely produced by fungi, including various species of Aspergillus and Penicillium, as well as lichens. researchgate.netresearchgate.net For instance, the fungus Aspergillus fumigatus is known to produce fumigatol, a related substituted phenol. nih.gov The presence of these biosynthetically related molecules in fungi suggests that organisms capable of producing such compounds possess the necessary enzymatic pathways to potentially synthesize this compound as a minor product or an intermediate.

Related Compound ClassGeneral Natural SourcesSpecific Example CompoundSpecific Source Example
DimethylphenolsConifer essential oils, Tea, Tobacco2,3-Dimethylphenol (B72121)General constituent
Aromatic PolyketidesFungi (e.g., Aspergillus, Penicillium), LichensOrsellinic acidAspergillus species
Substituted PhenolsFungiFumigatolAspergillus fumigatus nih.gov

Proposed Biosynthetic Routes from Precursors

The biosynthesis of this compound is proposed to follow the fungal aromatic polyketide pathway. nih.govresearchgate.net Polyketides are a large and diverse group of secondary metabolites synthesized by multifunctional enzymes called polyketide synthases (PKSs). researchgate.net The biosynthesis begins with simple carboxylic acid units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units. researchgate.net

The proposed route is as follows:

Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the repetitive condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. This process forms a linear poly-β-keto chain tethered to the enzyme. nih.gov

Cyclization: The highly reactive poly-β-keto intermediate undergoes a regio-selective intramolecular cyclization reaction, typically a Claisen-type condensation, to form an aromatic ring. For many fungal phenols, this cyclization results in the formation of orsellinic acid, which is considered a key precursor. researchgate.netnih.gov

Post-PKS Modifications: After the aromatic core (orsellinic acid) is synthesized and released from the PKS enzyme, it undergoes a series of modifications by "tailoring" enzymes to yield the final product. These steps are crucial for generating the vast structural diversity seen in fungal natural products. nih.gov For this compound, these modifications would include:

Decarboxylation (removal of the carboxylic acid group).

Two separate C-methylation events to add the methyl groups at positions 2 and 3.

A hydroxylation step.

A final O-methylation step to convert a hydroxyl group into the methoxy (B1213986) group at position 6.

This pathway highlights a common strategy in nature where a central, enzyme-generated scaffold like orsellinic acid is subsequently decorated by a suite of modifying enzymes to produce a family of related compounds. researchgate.net

Enzymatic Steps in Biosynthesis (e.g., methylation, hydroxylation)

The biosynthesis of this compound from its basic precursors is a multi-step process, each catalyzed by a specific type of enzyme. The key enzymatic activities are associated with the Polyketide Synthase complex and subsequent tailoring enzymes.

Fungal aromatic polyketides are synthesized by large, multifunctional enzymes known as Type I iterative Polyketide Synthases (NR-PKSs). nih.govresearchgate.net These megasynthases contain several catalytic domains that work in a coordinated fashion. Following the synthesis of the core aromatic ring, a series of tailoring enzymes perform specific chemical modifications.

Biosynthetic StepEnzyme/Domain ClassFunctionCofactor/Substrate
Polyketide Chain AssemblyPolyketide Synthase (NR-PKS)Builds the carbon backbone from acetate (B1210297) and malonate units. nih.govAcetyl-CoA, Malonyl-CoA
Aromatization/CyclizationProduct Template (PT) / Thioesterase (TE/CLC) domainsCatalyzes intramolecular condensation to form the aromatic ring and release it from the PKS. researchgate.netnih.govPoly-β-keto intermediate
Ring MethylationC-Methyltransferase (C-MeT)Adds methyl groups directly to the carbon framework of the aromatic ring.S-adenosylmethionine (SAM)
HydroxylationP450 MonooxygenaseIntroduces a hydroxyl (-OH) group onto the aromatic ring. nih.govO₂, NADPH
O-MethylationO-Methyltransferase (O-MT)Adds a methyl group to a hydroxyl group to form a methoxy (-OCH₃) group. nih.govS-adenosylmethionine (SAM)

The process begins with the NR-PKS building the polyketide chain. Once the orsellinic acid-like core is formed and released, tailoring enzymes take over. A decarboxylase would first remove the carboxyl group. Subsequently, two distinct C-methylation reactions, catalyzed by C-methyltransferases using S-adenosylmethionine (SAM) as a methyl donor, would attach the methyl groups at C-2 and C-3. A hydroxylase, likely a cytochrome P450 monooxygenase, would then introduce a hydroxyl group at the appropriate position. nih.gov The final step is the O-methylation of this hydroxyl group, catalyzed by an O-methyltransferase, again using SAM as the methyl source, to yield the final 6-methoxy group. nih.gov

Bioinspired Synthesis of Related Natural Products

Bioinspired synthesis is a field of chemical synthesis that draws inspiration from nature's biosynthetic pathways to construct complex molecules. pkusz.edu.cn Instead of relying on traditional synthetic methods, chemists mimic key enzymatic reactions or strategic bond formations observed in nature to achieve more efficient and elegant syntheses. This approach often leads to novel chemical reactions and greener synthetic protocols. nih.gov

In the context of phenolic compounds, bioinspired strategies often focus on mimicking the way organisms construct and functionalize aromatic rings. For example, laboratory syntheses have been developed that mimic enzymatic ortho-functionalization of phenols. A bioinspired strategy for synthesizing ortho-sulfiliminyl phenols was developed that proceeds through a proposed N-sulfenylation, a researchgate.netresearchgate.net sigmatropic rearrangement, and aromatization, mimicking biological sulfur transfer reactions under mild conditions. pkusz.edu.cn

Furthermore, novel and environmentally benign laboratory protocols have been developed for the preparation of hydroxy-methoxybenzene derivatives. One such method uses benign reagents like hydrogen peroxide and acetic acid to perform hydroxylation of activated aromatic rings, a process analogous to the action of monooxygenase enzymes. nih.gov These synthetic methods, which achieve selective C-H functionalization or hydroxylation, are inspired by the precision of enzymes that perform similar transformations during the biosynthesis of natural products like this compound. By emulating nature's strategies, chemists can more effectively synthesize complex natural products and their analogues for various applications.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

No published research could be located that has applied quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) to "6-Methoxy-2,3-dimethylphenol."

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

There are no available studies detailing the geometry optimization or the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for "this compound."

Global and Local Reactivity Descriptors (e.g., Fukui functions, Molecular Electrostatic Potential)

Information on the calculation of global and local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential for "this compound," is absent from the scientific literature.

Molecular Dynamics Simulations

No records of molecular dynamics simulations specifically involving "this compound" were identified.

Spectroscopic Property Prediction and Validation

There is no available research on the computational prediction and experimental validation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of "this compound."

Applications in Advanced Chemical Research and Materials Science

Role as Synthetic Intermediates for Complex Molecules

While 6-Methoxy-2,3-dimethylphenol is a recognized product of lignin (B12514952) breakdown, its specific application as a starting material for the total synthesis of complex, bioactive molecules is an emerging area of research. The functional groups present—a hydroxyl, a methoxy (B1213986), and two methyl groups on an aromatic ring—offer multiple reactive sites for chemical modification. Phenolic compounds, in general, are valuable precursors in organic synthesis. For instance, methoxy phenols are utilized in the synthesis of m-aryloxy phenols, which are precursors to inhibitors of nitric oxide synthases (nNOSs) mdpi.com.

The synthetic potential of substituted phenols is well-documented. Researchers have synthesized resveratrol (B1683913) methoxy derivatives to enhance bioavailability and pharmacological activities, demonstrating anti-platelet and anti-proliferative effects nih.gov. The core structure of this compound provides a scaffold that could be elaborated to create novel fine chemicals and pharmaceutical intermediates. Its potential lies in its ability to be modified through reactions targeting the hydroxyl group, the methoxy group, or the aromatic ring, paving the way for the creation of new compounds with desired biological or material properties.

Catalytic Research and Catalyst Development

In the quest for efficient methods to upgrade bio-oils derived from biomass, this compound and structurally similar compounds serve as crucial model substrates for catalytic research. Bio-oils contain a high concentration of oxygenated aromatic compounds, such as methoxyphenols, which must be removed to improve fuel stability and energy density. The process of removing these oxygen atoms is known as hydrodeoxygenation (HDO).

Researchers use methoxyphenols like guaiacol (B22219) (2-methoxyphenol) to test the efficacy and understand the reaction mechanisms of various catalysts. acs.orgtandfonline.comacs.orgresearchgate.net The primary goal is to selectively cleave C-O bonds in the methoxy and hydroxyl groups while preserving the aromatic ring, or to hydrogenate the ring to produce cycloalkanes. Studies have investigated a range of catalysts for this purpose, including noble metals like Palladium (Pd) and Ruthenium (Ru), as well as transition metal carbides like Molybdenum carbide (Mo₂C), often supported on high-surface-area materials like activated carbon acs.orgresearchgate.net. The insights gained from using model compounds like this compound are vital for designing robust and selective catalysts for the large-scale upgrading of lignin-derived liquids into advanced biofuels and chemical feedstocks.

Table 1: Catalytic Hydrodeoxygenation (HDO) of Lignin-Model Methoxyphenols

Catalyst Model Compound(s) Typical Reaction Conditions Primary Products Research Focus
Ru-MnOx/C Guaiacol, 2,6-dimethoxyphenol (B48157) 433 K, 1.5 MPa H₂ Cyclohexanol, Methanol (B129727) Demethoxylation and hydrogenation researchgate.net
Pd/AC 2-Methoxyphenol 240-330 °C, 3.4 MPa H₂ Cyclohexane, 2-Methoxycyclohexanol Hydrogenation vs. Deoxygenation activity acs.org
Ru/AC 2-Methoxyphenol 240-330 °C, 3.4 MPa H₂ Cyclohexane, Benzene (B151609) C-O bond cleavage selectivity acs.org
Mo₂C/AC 2-Methoxyphenol >300 °C, 3.4 MPa H₂ Phenol (B47542), Benzene Direct demethoxylation pathways acs.org
Ni-MgO/kieselguhr 2-Methoxyphenol 100 °C, 1.36 MPa H₂ Hydrogenated products Activity of non-sulfided, non-noble metal catalysts tandfonline.com

This table is interactive. Users can sort columns to compare different catalytic systems.

Biomass Conversion and Lignin Valorization Studies

Lignin, a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic chemicals on Earth mdpi.comnih.govmdpi.com. However, its complex and recalcitrant structure makes it challenging to break down into valuable products. One of the primary strategies for lignin valorization is pyrolysis, a process of heating the biomass in the absence of oxygen, which depolymerizes the lignin into a liquid bio-oil mdpi.comresearchgate.netusp.br.

This bio-oil is a complex mixture rich in phenolic compounds, including various methoxyphenols, guaiacols, and syringols, with this compound being one of the many identified products mdpi.comresearchgate.net. The overarching goal of lignin valorization is to convert this mixture of low-value monomers into high-value, single-product streams that can serve as platform chemicals for the chemical industry bohrium.com. Current research focuses on developing selective catalytic processes to upgrade these lignin-derived monomers into bulk chemicals like phenol, benzene, and other valuable aromatics, thereby creating a sustainable alternative to fossil fuel-based feedstocks bohrium.com.

Table 2: Common Phenolic Monomers Derived from Lignin Depolymerization

Compound Class Specific Examples Significance
Guaiacols Guaiacol, 4-Methylguaiacol, 4-Vinylguaiacol Primary products from softwood lignin; precursors for chemicals and fuels.
Syringols Syringol, 4-Propylsyringol Primary products from hardwood lignin; targets for catalytic upgrading.
Phenols Phenol, o-Cresol, p-Cresol Valuable platform chemicals; often the target product of valorization.
Alkylphenols 2,6-Dimethylphenol (B121312), 2,3-Dimethylphenol (B72121) Used as monomers for polymers (e.g., polyphenylene oxide) and as antioxidants researchgate.netnih.gov.
Vanilloids Vanillin, Vanillic Acid High-value flavor compounds and chemical intermediates mdpi.comnih.gov.

This table is interactive. Users can sort columns to explore different classes of lignin-derived compounds.

Analytical Methodologies for Phenolic Compounds in Environmental and Biological Samples

The presence of phenolic compounds, including substituted phenols like this compound, in the environment is a concern due to their potential toxicity and persistence oup.comnih.gov. These compounds can enter ecosystems through industrial wastewater, agricultural runoff, and the decomposition of organic matter nih.gov. Consequently, robust analytical methods are required to detect and quantify them in complex matrices such as water, soil, and biological fluids like urine alsenvironmental.co.ukresearchgate.netastm.org.

The standard workflow for analyzing phenolic compounds involves a multi-step process. First, the analytes are extracted and concentrated from the sample matrix. Techniques like solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-phase microextraction (LPME) are commonly employed for this purpose due to their efficiency and minimal use of hazardous solvents oup.comnih.govresearchgate.nettesisenred.netnih.gov.

Following extraction, the compounds are separated and detected using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are the most widely used methods oup.comalsenvironmental.co.ukchromatographytoday.comresearchgate.netresearchgate.netgnest.orgnih.gov. For GC analysis, a derivatization step, such as acetylation, is often performed to improve the volatility and chromatographic behavior of the phenolic compounds gnest.org. These methods allow for the sensitive and selective determination of a wide range of phenols at trace levels, which is essential for environmental monitoring and human exposure assessment.

Table 3: Analytical Techniques for the Determination of Phenolic Compounds

Technique Sample Matrix Sample Preparation Detection Method Key Advantages
GC-MS Wastewater, Soil, Biological Fluids LLE, SPE, Derivatization (e.g., silylation) Mass Spectrometry (MS) High sensitivity and specificity; structural confirmation oup.comresearchgate.netresearchgate.net.
HPLC-UV/DAD Soil, Water, Food Products Solvent Extraction, SPE UV-Vis, Diode-Array Detector (DAD) Robust, suitable for a wide range of phenols; no derivatization needed alsenvironmental.co.ukchromatographytoday.comnih.gov.
LPME-GC-FID Wastewater Liquid-Phase Microextraction (LPME) Flame Ionization Detector (FID) Simple, low solvent usage, good enrichment factors oup.com.
SPE-LC-MS Water, Biological Fluids Solid-Phase Extraction (SPE) Tandem Mass Spectrometry (MS/MS) High throughput, excellent for trace-level quantification researchgate.netnih.gov.

This table is interactive. Users can sort columns to compare different analytical methodologies.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-2,3-dimethylphenol, and how can purity be ensured?

  • Methodological Answer : A common approach involves cyclization of precursors such as 6-methoxy-indan-1-one under controlled conditions. For example, refluxing with methanol and a catalytic acid (e.g., H₂SO₄) for 18 hours, followed by purification via column chromatography (silica gel) or recrystallization . Purity is validated using thin-layer chromatography (TLC, Rf = 0.38) and melting point analysis (75–77°C) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 178.12 for C₁₀H₁₄O₂) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Phenolic compounds are prone to oxidation; adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can mitigate degradation .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 280 nm) is standard. Gas chromatography (GC) with flame ionization detection (FID) is viable for volatile derivatives (e.g., trimethylsilyl ethers) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities to target proteins (e.g., acetylcholinesterase) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Cross-validate in vitro assays (e.g., micronucleus tests in human lymphocytes ) with in silico predictions (OECD QSAR Toolbox). Dose-response studies (0.1–100 µM) in multiple cell lines (e.g., HepG2, HEK293) clarify thresholds for cytotoxicity .

Q. How can this compound be functionalized for targeted drug delivery?

  • Methodological Answer : Introduce thiol (-SH) or amine (-NH₂) groups via nucleophilic substitution (e.g., using 2-bromoacetophenone derivatives ). Conjugation to nanoparticles (e.g., CdSe/ZnS nanocrystals) enhances bioavailability, monitored via fluorescence quenching assays .

Q. What are the challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Optimize solvent systems (e.g., switch from ethanol to THF for better solubility) and reduce reaction time via microwave-assisted synthesis (100°C, 30 min). Continuous flow reactors improve reproducibility at multi-gram scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.